![molecular formula C13H19N3OS B8363554 [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea](/img/structure/B8363554.png)
[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea is a chemical compound that features a pyrrolidine ring, an ethoxy group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea typically involves the reaction of 4-(2-pyrrolidin-1-yl-ethoxy)aniline with thiocyanate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Its thiourea moiety can interact with various biological targets, making it a useful tool in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications .
Mechanism of Action
The mechanism of action of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(2-(1-Pyrrolidinyl)ethoxy)phenylboronic acid: Similar structure but contains a boronic acid moiety instead of thiourea.
2-Pyrrolidone derivatives: These compounds share the pyrrolidine ring but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea lies in its combination of a pyrrolidine ring, ethoxy group, and thiourea moiety.
Properties
Molecular Formula |
C13H19N3OS |
|---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]thiourea |
InChI |
InChI=1S/C13H19N3OS/c14-13(18)15-11-3-5-12(6-4-11)17-10-9-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H3,14,15,18) |
InChI Key |
AZVWJURDZRVBFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


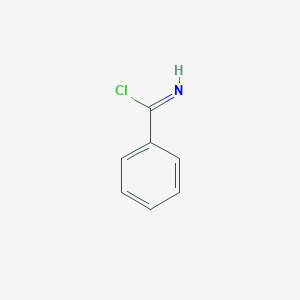
![4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole](/img/structure/B8363491.png)


![4-Methylene-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8363530.png)
![1-[(3-Amino-6-bromoquinolin-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B8363538.png)
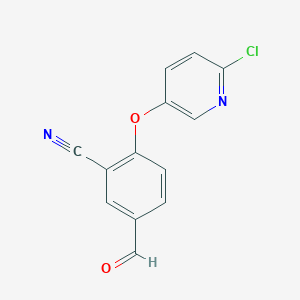

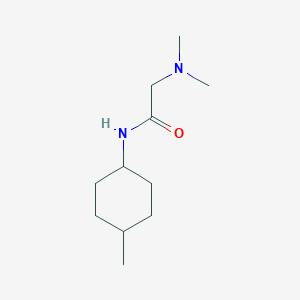
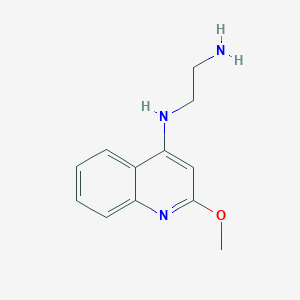
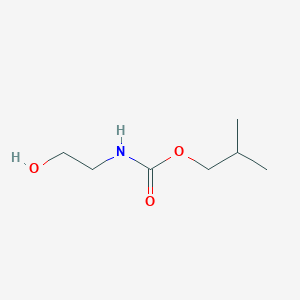
![3-Cyano-4-[(1-methylethyl)oxy]benzoyl chloride](/img/structure/B8363576.png)

![(4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester](/img/structure/B8363586.png)
